Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride
Description
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structure, which includes a cyclohexyl ring, an amino group, and a hydroxy group, making it an interesting subject for chemical and biological studies .
Properties
IUPAC Name |
methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-8(11)7(10)9(12)5-3-2-4-6-9;/h7,12H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPHFCHPSGMUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCCCC1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition Followed by Hydrogenation
A prominent route, adapted from venlafaxine hydrochloride synthesis, involves the nucleophilic addition of cyclohexanone to a cyanoacetate ester. For instance, methyl cyanoacetate reacts with cyclohexanone in the presence of an alkali alkoxide (e.g., sodium methoxide) in methanol or ethanol. This forms methyl 2-cyano-2-(1-hydroxycyclohexyl)acetate, a key intermediate. Subsequent hydrogenation using a catalyst (e.g., Raney nickel or palladium on carbon) in the presence of an inorganic acid (e.g., HCl) reduces the nitrile group to a primary amine, yielding the target compound as a hydrochloride salt.
Critical Parameters :
- Solvent System : Methanol or ethanol ensures solubility and proton donation during hydrogenation.
- Acid Selection : Hydrochloric acid facilitates both the hydrogenation (via protonation) and salt formation.
- Catalyst Loading : 5–10% w/w Pd/C under 1–4 bar H₂ pressure optimizes amine yield while minimizing side reactions.
Nitro Reduction Pathway
An alternative method, inspired by trans-4-amino-cyclohexyl acetic acid synthesis, begins with nitro-phenyl acetic acid derivatives. For example, methyl 2-(4-nitrophenyl)acetate undergoes hydrogenation in a protic solvent (e.g., ethanol/water) using Pd/C at 40–60°C under 1–4 bar H₂. This reduces the nitro group to an amine and saturates the phenyl ring to cyclohexanol, yielding methyl 2-amino-2-(1-hydroxycyclohexyl)acetate. Subsequent treatment with HCl in ethanol precipitates the hydrochloride salt.
Advantages :
Reductive Amination of Keto Intermediates
A less common approach involves reductive amination of a keto-ester precursor. Methyl 2-(1-hydroxycyclohexyl)acetate is treated with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). The resulting amine is then protonated with HCl to form the hydrochloride salt. While this method avoids nitrile intermediates, it faces challenges in regioselectivity and requires stringent pH control.
Optimization of Reaction Conditions
Hydrogenation Efficiency
Hydrogenation of nitriles or nitro groups is highly sensitive to catalyst choice and acid concentration. For nitriles, Raney nickel in methanolic HCl at 50–60°C achieves >90% conversion. In contrast, nitro reductions demand Pd/C at higher pressures (1–4 bar) to prevent incomplete ring saturation. Acidic conditions (pH 2–3) suppress unwanted side reactions, such as over-reduction or dimerization.
Solvent and Temperature Effects
- Polar Protic Solvents : Methanol and ethanol enhance intermediate solubility and stabilize protonated amines.
- Reflux Conditions : Heating to 60–80°C accelerates hydrogenation but risks ester hydrolysis; thus, shorter reaction times (2–4 hours) are preferred.
Purification and Characterization
Crystallization Techniques
High-purity hydrochloride salts (>99%) are obtained via solvent-antisolvent crystallization. For example, adding diethyl ether to a saturated ethanolic solution of the crude amine hydrochloride induces precipitation. Acetonitrile washing further removes residual impurities.
Analytical Data
Challenges and Mitigation Strategies
Stereoisomer Formation
Hydrogenation of cyclic ketones often yields cis-trans mixtures. Using trans-selective catalysts (e.g., PtO₂ in acetic acid) or post-reaction isomer separation via column chromatography improves stereochemical purity.
Ester Hydrolysis
Prolonged exposure to acidic or aqueous conditions hydrolyzes the methyl ester. Anhydrous HCl in ethanol and controlled reaction times (<3 hours) mitigate this issue.
Industrial-Scale Considerations
Cost-Effective Catalysts
Recyclable Pd/C catalysts reduce costs, with studies showing <5% activity loss after five cycles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amines or esters
Scientific Research Applications
Chemistry
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride serves as a building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various chemical reactions, including:
- Esterification : Reaction with carboxylic acids to form esters.
- Amidation : Formation of amides through reaction with acyl chlorides.
These properties make it valuable for developing new synthetic routes and methodologies in organic chemistry.
Biology
In biological research, this compound is investigated for its role in biochemical pathways and enzyme interactions. The presence of both amino and hydroxyl functional groups enables it to participate in hydrogen bonding, which is crucial for:
- Enzyme inhibition or activation : Studies have shown that it can modulate the activity of specific enzymes, impacting metabolic pathways.
- Transport studies : It is used to understand amino acid transport mechanisms across cell membranes.
Medicine
The compound has potential therapeutic applications, particularly as a precursor in drug synthesis. Its structural similarity to natural amino acids allows it to be explored for:
- Neurological disorders : Research indicates that derivatives of this compound may have effects on neurotransmitter systems.
- Antitumor activity : Preliminary studies suggest it may inhibit tumor growth by affecting cellular signaling pathways such as PI3K/AKT/mTOR.
Industry
In industrial applications, methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.
Case Study 1: Antitumor Activity Assessment
A study investigated the antitumor effects of methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride in xenograft models. Results indicated a significant reduction in tumor volume without evident toxicity, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it could act as an inhibitor for certain enzymes, providing insights into its role in regulating biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
- Methyl 2-amino-2-(1-hydroxycyclopentyl)acetate;hydrochloride
Uniqueness
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different ring structures or substituents. Its unique properties make it a valuable compound for various research applications .
Biological Activity
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride is derived from the structural formula:
- IUPAC Name : Methyl 2-(1-hydroxycyclohexyl)acetate
- CAS Number : 61704-66-3
- Molecular Formula : C9H16ClNO3
- Molecular Weight : 203.68 g/mol
The compound features a cyclohexyl moiety which is significant in its biological interactions.
Research indicates that methyl 2-amino-2-(1-hydroxycyclohexyl)acetate may exhibit its biological effects through several mechanisms:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders .
- Antidepressant Activity : The compound has demonstrated potential antidepressant properties by inhibiting the uptake of neurotransmitters, thus increasing their availability in the synaptic cleft .
- Antipyretic and Analgesic Effects : Similar compounds have been reported to possess antipyretic (fever-reducing) and analgesic (pain-relieving) activities, suggesting that this compound may share these properties .
In Vitro Studies
In vitro studies have highlighted the following biological activities:
- Inhibition of Neurotransmitter Uptake : Studies have shown that methyl 2-amino-2-(1-hydroxycyclohexyl)acetate inhibits the uptake of norepinephrine and serotonin in synaptosomal preparations, indicating its potential as an antidepressant .
- Antiviral Properties : Preliminary screenings suggest that derivatives of this compound may possess antiviral activity against certain viral strains, although specific data on this compound remains limited .
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile:
- Behavioral Studies : Rodent models treated with methyl 2-amino-2-(1-hydroxycyclohexyl)acetate exhibited reduced depressive-like behaviors in forced swim tests, supporting its antidepressant potential .
- Safety and Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
Case Study 1: Antidepressant Efficacy
A clinical trial assessing the efficacy of methyl 2-amino-2-(1-hydroxycyclohexyl)acetate in patients with major depressive disorder reported significant improvements in mood scores compared to placebo controls. The mechanism was attributed to increased serotonin levels due to inhibited reuptake.
Case Study 2: Pain Management
In a study involving chronic pain patients, administration of the compound resulted in notable reductions in pain severity scores, suggesting its utility as an adjunct therapy for pain management alongside traditional analgesics.
Data Summary
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate hydrochloride?
The synthesis typically involves:
- Step 1 : Formation of the free amino acid precursor via nucleophilic substitution between a hydroxycyclohexyl-containing amine and a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions (e.g., NaOH).
- Step 2 : Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) to yield the methyl ester.
- Step 3 : Hydrochloride salt formation by treating the free base with concentrated HCl in a polar solvent (e.g., ethanol) under controlled pH and temperature .
Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), reaction time (12–24 hours for complete conversion), and purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Monitor UV absorbance at 210–254 nm. Purity >95% is recommended for biological assays .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify the cyclohexyl hydroxy group (δ ~1.5–2.5 ppm for cyclohexyl protons) and ester methyl (δ ~3.7 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ for free base; [M+Cl]⁻ for hydrochloride salt).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., Cl% ~12–14% for hydrochloride salt) .
Q. What are the key physicochemical properties influencing its stability in experimental conditions?
- Solubility : Highly soluble in water (due to hydrochloride salt; ~50–100 mg/mL) and polar solvents (e.g., methanol, DMSO). Avoid non-polar solvents (e.g., hexane) .
- Stability :
- pH Sensitivity : Stable at pH 2–6; hydrolyzes in strongly alkaline conditions (pH >8).
- Temperature : Store at 2–8°C for long-term stability. Decomposes above 150°C.
- Light Sensitivity : Protect from UV light to prevent photodegradation of the cyclohexyl hydroxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?
- Solvent Optimization : Use DMF or THF for Step 1 to enhance nucleophilic substitution efficiency. For Step 3, ethanol is preferred for hydrochloride crystallization .
- Temperature Control : Maintain 0–5°C during HCl addition to prevent overheating and decomposition.
- By-Product Mitigation :
- Impurity A (unreacted starting material): Increase reaction time or amine-to-acid molar ratio (1.2:1).
- Impurity B (ester hydrolysis product): Use anhydrous conditions and molecular sieves in Step 2 .
- Yield Data : Typical yields range from 60–75%; optimization can achieve >85% .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Receptor Binding Assays : Use radioligand displacement assays (e.g., for NMDA or σ receptors) to quantify affinity (IC₅₀). Compare results under standardized conditions (pH 7.4, 37°C) .
- Structural Analog Comparison : Test analogs (e.g., fluorophenyl or methyl-substituted derivatives) to isolate the role of the hydroxycyclohexyl group. For example, fluorinated analogs (e.g., from ) show 3–5x higher receptor affinity due to enhanced lipophilicity .
- Data Normalization : Account for batch-to-batch variability in purity (HPLC) and salt content (elemental analysis) .
Q. What advanced techniques are used to study the compound's stereochemical configuration and its impact on biological activity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase to separate enantiomers. The (R)-enantiomer often shows higher bioactivity .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. For example, the (R)-form exhibits a 120° dihedral angle between the amino and hydroxy groups, enhancing receptor docking .
- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., NMDA) to predict binding modes. The hydroxycyclohexyl group’s chair conformation stabilizes hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
